molecular formula C10H11NO4 B3373764 3-(3-Carbamoylphenoxy)propanoic acid CAS No. 1016493-85-8

3-(3-Carbamoylphenoxy)propanoic acid

Cat. No. B3373764
CAS RN: 1016493-85-8
M. Wt: 209.2 g/mol
InChI Key: YBZUHGMLOYCCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carbamoylphenoxy)propanoic acid, also known as CPPA, is a chemical compound. It has a molecular weight of 209.2 . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[3-(aminocarbonyl)phenoxy]propanoic acid . The InChI code for the compound is 1S/C10H11NO4/c11-10(14)7-2-1-3-8(6-7)15-5-4-9(12)13/h1-3,6H,4-5H2,(H2,11,14)(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 209.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

3-CPP has been studied extensively for its potential to be used in a variety of scientific research applications. For example, 3-CPP has been studied for its potential to be used as an antifungal agent, an antioxidant, and a regulator of the immune system. Additionally, 3-CPP has been studied for its potential to be used as a drug in the treatment of numerous diseases, including cancer and diabetes. Furthermore, 3-CPP has been studied for its potential to be used in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Advantages and Limitations for Lab Experiments

3-CPP has several advantages and limitations for use in laboratory experiments. One of the advantages of 3-CPP is that it is relatively easy to synthesize, and it can be synthesized from phenoxyacetic acid in several ways. Additionally, 3-CPP is relatively stable, and it can be stored for long periods of time without significant degradation. However, one of the limitations of 3-CPP is that it is toxic in high concentrations, and it should only be used in laboratory experiments in very small amounts.

Future Directions

The potential applications of 3-CPP are still being explored. One of the potential future directions for 3-CPP is the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and neurological disorders. Additionally, 3-CPP may be used in the future to develop new antifungal agents and antioxidants. Furthermore, 3-CPP may be used to develop new immune-modulating agents to regulate the immune system and reduce inflammation. Finally, 3-CPP may be used to develop new methods for synthesizing other organic compounds.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-(3-Carbamoylphenoxy)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to therapeutic applications in hypoxia-related diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 3-carbamoylpropanoic acid have been studied for their ability to inhibit prolyl hydroxylase domain enzymes, which play a role in the regulation of HIF-1α levels in cells . This regulation is essential for cellular responses to hypoxia, affecting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in HIF-α subunits . This inhibition prevents the degradation of HIF-α, leading to its stabilization and accumulation, which in turn activates the transcription of genes involved in the hypoxic response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the half-life of HIF-α is relatively short under normoxic conditions, but the presence of this compound can extend this half-life by inhibiting its degradation . This temporal effect is crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may be more beneficial . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the metabolic flux and levels of metabolites in certain pathways . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is vital for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(3-carbamoylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-10(14)7-2-1-3-8(6-7)15-5-4-9(12)13/h1-3,6H,4-5H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZUHGMLOYCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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